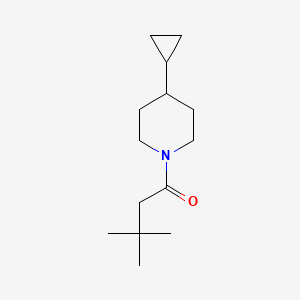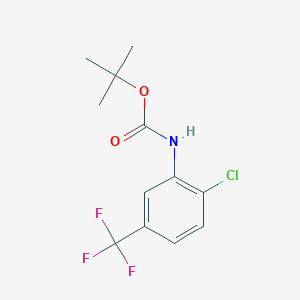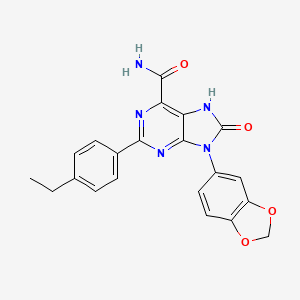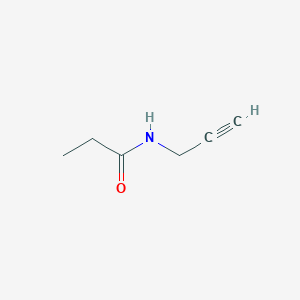
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has been reported to have stimulant and empathogenic effects similar to those of MDMA (3,4-methylenedioxymethamphetamine), a commonly used recreational drug. CPP is a relatively new drug and has only recently gained popularity among drug users. It is important to study the chemical properties and effects of CPP in order to understand its potential uses and dangers.
Wirkmechanismus
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy. The exact mechanism of action of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is not fully understood, but it is thought to involve the activation of the reward pathway in the brain.
Biochemical and physiological effects:
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can lead to addiction, cognitive impairment, and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has several advantages as a research tool, including its ability to mimic the effects of other cathinones and its relatively low cost. However, there are also several limitations to its use. For example, 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic drug that has not been extensively studied in humans, so its long-term effects are not well understood. Additionally, the purity and quality of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can vary depending on the source, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one. One potential direction is to investigate the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one on different neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, more research is needed to understand the long-term effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one use and its potential for addiction. Finally, studies could be conducted to compare the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one to other cathinones and to other stimulant drugs such as cocaine and amphetamines.
Synthesemethoden
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can be synthesized by using a variety of methods, including the reduction of 4-cyclopropyl-2-nitroaniline with sodium borohydride, followed by reaction with 3,3-dimethylbutanone in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 4-cyclopropyl-2-nitroaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones such as methylone and ethylone. 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are associated with pleasure, mood, and arousal.
Eigenschaften
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAKXXVIAVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)
![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)


![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

